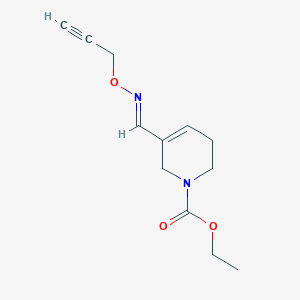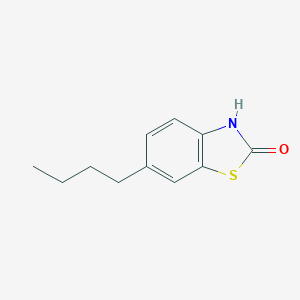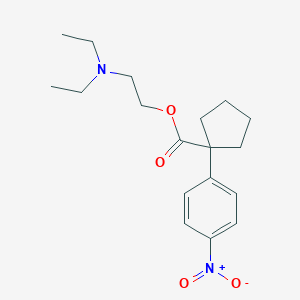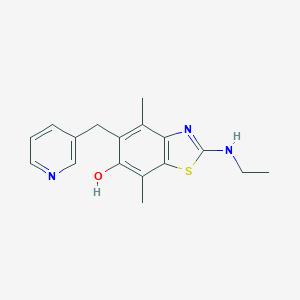
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a benzothiazol derivative that exhibits a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Efectos Bioquímicos Y Fisiológicos
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth in animal models and reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol in lab experiments is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which would make it more suitable for in vivo use.
Métodos De Síntesis
The synthesis of 2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol involves the reaction of 4,7-dimethyl-2-mercaptobenzothiazole with ethylamine and 3-pyridinemethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
145096-32-8 |
|---|---|
Nombre del producto |
2-(Ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol |
Fórmula molecular |
C17H19N3OS |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(ethylamino)-4,7-dimethyl-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)13(8-12-6-5-7-18-9-12)15(21)11(3)16(14)22-17/h5-7,9,21H,4,8H2,1-3H3,(H,19,20) |
Clave InChI |
JRQGTFOVYZJVQO-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)CC3=CN=CC=C3)O)C |
SMILES canónico |
CCNC1=NC2=C(S1)C(=C(C(=C2C)CC3=CN=CC=C3)O)C |
Sinónimos |
6-Benzothiazolol, 2-(ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
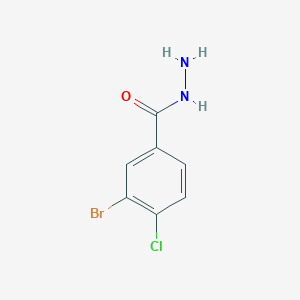
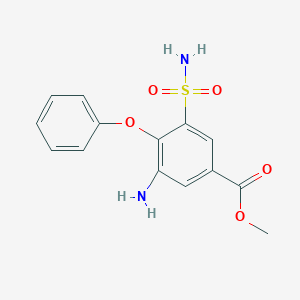
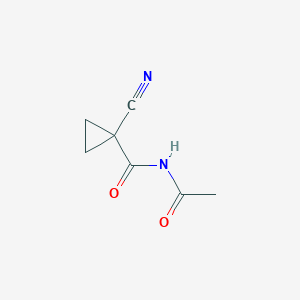
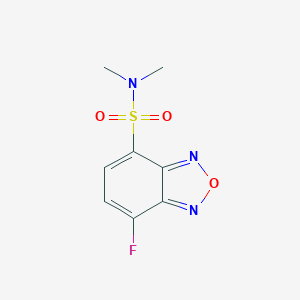
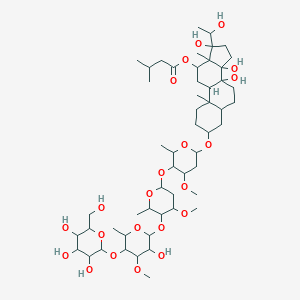
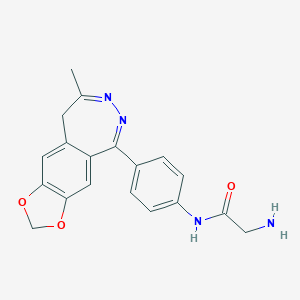
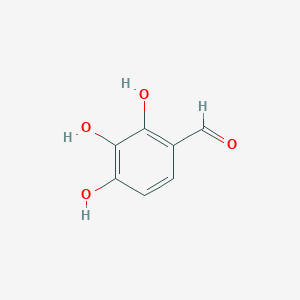
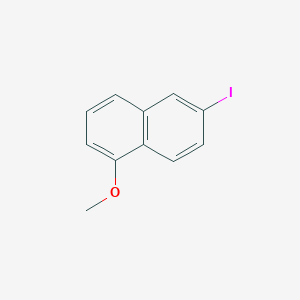
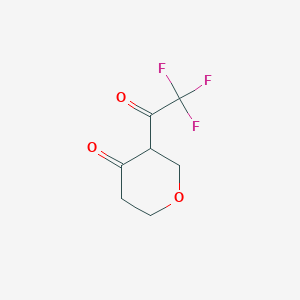
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
